molecular formula C21H19F3N2O2S B3178169 N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 410096-73-0

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B3178169
CAS No.: 410096-73-0
M. Wt: 420.4 g/mol
InChI Key: WVSQPMQOVRCKOM-PMACEKPBSA-N
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Description

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide: is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an amino group, diphenylethyl moiety, and a trifluoromethyl-substituted benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Amino Alcohol Intermediate: The synthesis begins with the preparation of the amino alcohol intermediate, which involves the reduction of a corresponding nitro compound using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Coupling with Benzenesulfonyl Chloride: The amino alcohol intermediate is then reacted with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine (TEA) to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form amine derivatives using reducing agents like sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

The major products formed from these reactions include nitroso, nitro, and amine derivatives, as well as various substituted sulfonamides.

Scientific Research Applications

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-((1S,2S)-2-Amino-1,2-diphenylethyl)-benzenesulfonamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and interactions.

Uniqueness

The presence of the trifluoromethyl group in N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide imparts unique properties, such as increased lipophilicity and enhanced stability, making it distinct from similar compounds

Properties

IUPAC Name

N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O2S/c22-21(23,24)17-11-13-18(14-12-17)29(27,28)26-20(16-9-5-2-6-10-16)19(25)15-7-3-1-4-8-15/h1-14,19-20,26H,25H2/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSQPMQOVRCKOM-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide
N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide
N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide
Reactant of Route 4
N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide
Reactant of Route 5
N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide
Reactant of Route 6
N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide

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